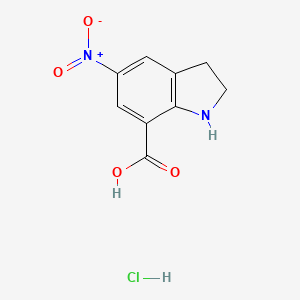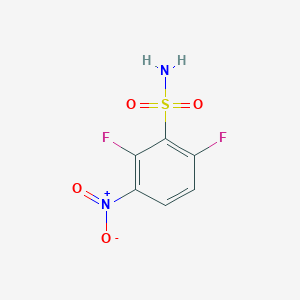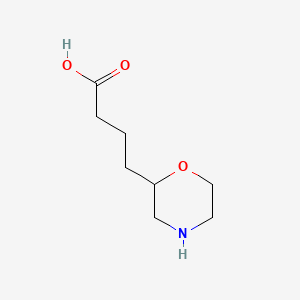
4-(Morpholin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Morpholin-2-yl)butanoic acid is an organic compound with the molecular formula C8H15NO3. It features a morpholine ring attached to a butanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both morpholine and butanoic acid, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-2-yl)butanoic acid typically involves the reaction of morpholine with butanoic acid derivatives. One common method is the coupling of morpholine with α-haloacid chlorides, followed by cyclization and reduction reactions . This process can be performed under various conditions, often involving the use of catalysts and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-(Morpholin-2-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted morpholine derivatives .
科学研究应用
4-(Morpholin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(Morpholin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Morpholin-2-yl)butanoic acid include:
- 2-amino-4-(morpholin-4-yl)butanoic acid
- Morpholin-4-yl-acetic acid
- 4-chlorobutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the properties of morpholine and butanoic acid in a unique way. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from chemical synthesis to biological research .
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-morpholin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)3-1-2-7-6-9-4-5-12-7/h7,9H,1-6H2,(H,10,11) |
InChI 键 |
PLKBYTUHQASLFX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



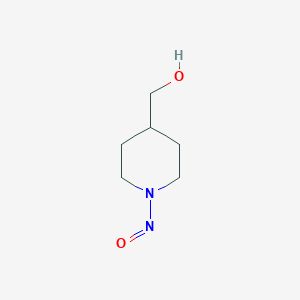


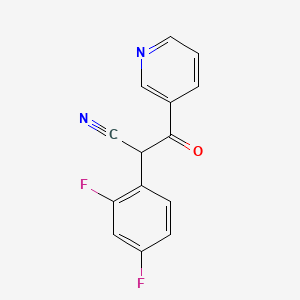
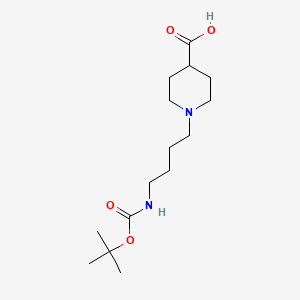
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
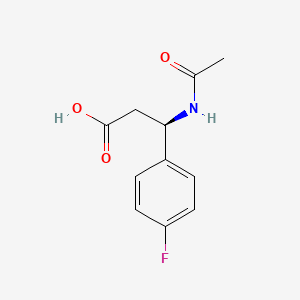
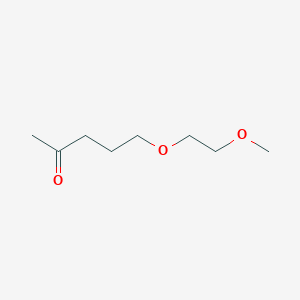
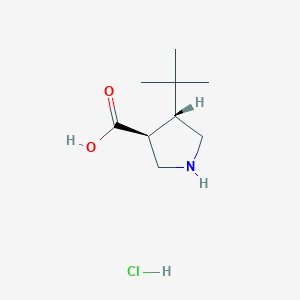
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
